Methyl 4-[2-(furan-2-ylmethyl)-6,7-dimethyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound that features a unique combination of furan, chromeno, and pyrrol moieties
Preparation Methods
The synthesis of methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the chromeno-pyrrol core: This step often involves a series of condensation and cyclization reactions, using reagents such as aldehydes, ketones, and amines.
Final esterification: The benzoate ester is formed by reacting the intermediate with methanol in the presence of an acid catalyst.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, resulting in the formation of dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents like bromine or nitric acid, to introduce halogen or nitro groups.
Scientific Research Applications
Methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-cancer and anti-inflammatory properties.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism by which methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signaling pathways that control cell growth and differentiation .
Comparison with Similar Compounds
Methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate can be compared with other similar compounds, such as:
Furan derivatives: These compounds share the furan ring structure and exhibit similar reactivity patterns, but may differ in their biological activities and applications.
Chromeno-pyrrol derivatives: These compounds have a similar core structure but may vary in their substituents, leading to differences in their chemical and biological properties.
By comparing these compounds, researchers can better understand the unique features and potential advantages of methyl 4-{2-[(furan-2-yl)methyl]-6,7-dimethyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate .
Properties
Molecular Formula |
C26H21NO6 |
---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
methyl 4-[2-(furan-2-ylmethyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C26H21NO6/c1-14-11-19-20(12-15(14)2)33-24-21(23(19)28)22(16-6-8-17(9-7-16)26(30)31-3)27(25(24)29)13-18-5-4-10-32-18/h4-12,22H,13H2,1-3H3 |
InChI Key |
AQLJFNOGTOMJGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CC4=CC=CO4)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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